molecular formula C11H7ClN2O2S B2672671 2-[(2-Chloro-4-nitrophenyl)thio]pyridine CAS No. 524955-87-1

2-[(2-Chloro-4-nitrophenyl)thio]pyridine

Cat. No.: B2672671
CAS No.: 524955-87-1
M. Wt: 266.7
InChI Key: XLOWLZLIGWLAPQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-nitrophenyl)thio]pyridine is a pyridine-based compound that serves as a valuable synthetic intermediate in medicinal chemistry. Pyridine derivatives have emerged as promising candidates in the field of biomedical research, showcasing a wide array of applications in drug development and therapeutic interventions . The structural versatility of pyridine and related heterocyclic scaffolds, such as 2-pyridone frameworks, allows them to be tailored for specific biomedical purposes, enabling researchers to address various challenges in pharmaceutical sciences . These compounds are frequently explored for their multitude of biological activities, including significant antibacterial, antifungal, antiviral, and anticancer properties . The incorporation of specific functional groups, like the nitro and chloro substituents found in this molecule, is a common strategy to modulate the compound's electronic properties, binding affinity, and overall bioactivity, particularly in the design of novel antimicrobial agents to combat resistant pathogens . Furthermore, the thioether bridge in its structure is a key feature found in privileged pharmacophores, including fused thienopyridines, which are known for their diverse therapeutic applications . As a building block, this compound provides researchers with a versatile template for the synthesis of more complex molecules aimed at probing biological pathways and developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-9-7-8(14(15)16)4-5-10(9)17-11-3-1-2-6-13-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOWLZLIGWLAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Arylsulfanyl)pyridines: A Focused Study on 2-[(4-Chloro-2-nitrophenyl)thio]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher: The inquiry specified the properties of 2-(2-chloro-4-nitrophenyl)sulfanylpyridine. A thorough review of publicly available scientific literature and chemical databases reveals a significant scarcity of experimental data for this specific isomer. However, the closely related positional isomer, 2-[(4-chloro-2-nitrophenyl)thio]pyridine (CAS No. 126395-05-9) , is well-documented. This guide will therefore focus on this latter compound as a representative molecule of this class. The principles of synthesis, characterization, and potential applications discussed herein provide a robust framework that can be logically extended to the study of its 2-chloro-4-nitro counterpart.

Introduction and Strategic Importance

The diaryl sulfide scaffold is a privileged structure in medicinal chemistry and materials science, characterized by two aryl rings linked by a sulfur atom. When one of these rings is a pyridine, the resulting pyridyl aryl sulfide moiety often imparts unique physicochemical and pharmacological properties. These compounds are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The subject of this guide, 2-[(4-chloro-2-nitrophenyl)thio]pyridine, combines the pyridyl sulfide core with a phenyl ring substituted with two key functional groups: a chloro group and a nitro group. These electron-withdrawing groups significantly influence the molecule's electronic properties, reactivity, and potential for biological interactions. This document serves as a technical resource for researchers, providing a consolidated overview of its chemical properties, a robust synthetic strategy grounded in mechanistic principles, and an exploration of its potential within drug development and chemical biology.

Molecular Identity and Physicochemical Properties

Accurate characterization begins with a clear definition of the molecule's structure and a summary of its key physical and chemical properties. The data presented below are based on computed values from authoritative chemical databases.

Chemical structure of 2-[(4-Chloro-2-nitrophenyl)thio]pyridine

Table 1: Chemical Identifiers and Core Properties of 2-[(4-Chloro-2-nitrophenyl)thio]pyridine

PropertyValueReference
IUPAC Name 2-[(4-chloro-2-nitrophenyl)thio]pyridine[1]
CAS Number 126395-05-9[1]
Molecular Formula C₁₁H₇ClN₂O₂S[1]
Molecular Weight 266.70 g/mol [1]
Canonical SMILES C1=CC=NC(=C1)SC2=C(C=C(C=C2)Cl)[O-][1]
InChI Key HQYNUUOLXDFUHF-UHFFFAOYSA-N[1]
XLogP3-AA (Lipophilicity) 3.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Synthesis and Characterization

Mechanistic Rationale and Synthetic Strategy

The most direct and industrially scalable route to synthesize 2-[(4-chloro-2-nitrophenyl)thio]pyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This choice is predicated on established principles of organic chemistry:

  • Activation: The presence of a strongly electron-withdrawing nitro group positioned ortho to a chlorine atom on the phenyl ring significantly activates that chlorine for nucleophilic attack. The nitro group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

  • Nucleophile: The sulfur atom of 2-mercaptopyridine is a potent and soft nucleophile, especially in its thiolate form (S⁻). This makes it an ideal candidate for attacking the electron-deficient aromatic ring.

The proposed reaction involves the deprotonation of 2-mercaptopyridine to form the pyridinethiolate anion, which then displaces the activated chlorine atom on 1,4-dichloro-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a definitive purification step to ensure the integrity of the final product.

Materials and Reagents:

  • 2-Mercaptopyridine

  • 1,4-Dichloro-2-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-mercaptopyridine (1.0 eq) and anhydrous DMF (approx. 0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium thiolate is often accompanied by a color change.

  • Substrate Addition: Add 1,4-dichloro-2-nitrobenzene (1.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80-90 °C and stir.

  • In-Process Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The consumption of the starting materials and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-[(4-chloro-2-nitrophenyl)thio]pyridine as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_purification Workup & Purification reactants 1. Add 2-Mercaptopyridine, K₂CO₃, and DMF to flask thiolate 2. Stir 30 min to form Potassium Thiolate reactants->thiolate Deprotonation substrate 3. Add 1,4-Dichloro-2-nitrobenzene thiolate->substrate heat 4. Heat to 80-90 °C substrate->heat SNAr Reaction monitor 5. Monitor by TLC heat->monitor In-process Control workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Flash Column Chromatography workup->purify product 8. Pure Product purify->product

Caption: Workflow for the synthesis of 2-[(4-chloro-2-nitrophenyl)thio]pyridine.

Potential Biological Activity and Applications

While specific bioactivity data for 2-[(4-chloro-2-nitrophenyl)thio]pyridine is not extensively reported, the structural motifs present in the molecule allow for informed hypotheses regarding its potential applications.

  • Anticancer Research: The chloro-nitro-aromatic scaffold is a known pharmacophore in oncology. For instance, derivatives of 2-chloro-4-anilinoquinazoline have demonstrated significant antiproliferative activity against various human tumor cell lines.[2] The title compound could serve as a valuable intermediate or fragment for developing novel anticancer agents. Related thiazolidinone derivatives bearing a 2-chloro-3-(4-nitrophenyl)propenylidene moiety have also been synthesized and evaluated for their anticancer properties.[3]

  • Antimicrobial Agents: Diaryl sulfides are widely investigated for their antimicrobial properties. The electronic nature and lipophilicity of this compound make it a candidate for screening against bacterial and fungal pathogens.

  • Chemical Probe & Building Block: The presence of the nitro group allows for facile reduction to an amine, providing a synthetic handle for further chemical elaboration. This makes the compound a versatile building block for constructing more complex molecules in drug discovery libraries. Furthermore, the related compound 2-chloro-4-nitrophenol is a known pollutant whose microbial degradation pathways are actively studied, indicating the relevance of this chemical class in environmental and biochemical research.[4]

Logical Relationship Diagram

This diagram illustrates the connection between the core chemical structure and its potential fields of application.

G Core 2-[(4-Chloro-2-nitrophenyl)thio]pyridine Pyridyl Sulfide Core Chloro-Nitro Phenyl Ring App1 Anticancer Drug Discovery Core:f2->App1 App2 Antimicrobial Screening Core:f1->App2 App3 Chemical Biology (Probe Synthesis) Core:f2->App3 App4 Medicinal Chemistry (Building Block) Core:f1->App4

Caption: Relationship between the chemical scaffold and its potential applications.

Conclusion and Future Directions

2-[(4-chloro-2-nitrophenyl)thio]pyridine is a well-defined chemical entity with clear potential as a research tool and synthetic intermediate. While its own biological profile remains to be fully elucidated, its properties can be reliably predicted from its structure and the known activities of related compounds. The robust and mechanistically sound SNAr synthesis protocol provided here offers a clear path to accessing this material for further investigation.

Future research should focus on the experimental validation of the proposed synthesis and a comprehensive screening of the compound's biological activity, particularly in the areas of oncology and microbiology. Furthermore, a comparative study between this compound and its less-documented 2-chloro-4-nitro isomer would provide valuable structure-activity relationship (SAR) insights for the scientific community.

References

  • PubChem. (n.d.). 2-[(4-Chloro-2-nitrophenyl)thio]pyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(23), 4253. MDPI. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005774536. University of California San Diego. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved February 15, 2026, from [Link]

  • PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

Sources

Strategic Guide: Pyridine Thioether Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine thioether moiety represents a high-value pharmacophore in modern drug design, serving as a versatile bioisostere for ether linkages and a metabolic "toggle switch" for oxidation-dependent activation. Unlike their oxygen counterparts, thioethers offer unique lipophilicity profiles, distinct bond angles (~100° vs. ~105° for ethers), and the capacity to act as metabolic precursors to chiral sulfoxides and stable sulfones.

This guide analyzes the structural utility, synthetic architecture, and metabolic fate of pyridine thioethers, providing actionable protocols for their integration into kinase inhibitors and proton pump inhibitors (PPIs).

Part 1: Structural Significance & Pharmacophore Analysis

The "Chameleon" Linker

The pyridine thioether (Py-S-R) is not merely a connector; it is a functional modulator of the drug's physicochemical profile.

  • Lipophilicity Modulation: The sulfur atom is significantly more lipophilic than oxygen or nitrogen. Replacing a pyridyl ether (Py-O-R) with a thioether (Py-S-R) typically increases LogP by 0.5–1.0 units, enhancing membrane permeability for CNS targets or intracellular kinases.

  • Electronic Buffering: The sulfide linkage acts as a weak electron donor to the pyridine ring. However, upon physiological oxidation to the sulfoxide (S=O) or sulfone (O=S=O), it transforms into a strong electron-withdrawing group (EWG). This allows medicinal chemists to "program" the electronic environment of the pyridine ring based on metabolic exposure.

  • Conformational Bias: The C–S bond length (~1.8 Å) is longer than C–O (~1.4 Å), and the C–S–C bond angle is sharper. This alters the vector of the attached substituents, often enabling access to distinct hydrophobic pockets in enzyme active sites (e.g., c-Met or VEGFR kinases) that are sterically inaccessible to ether analogs.

Quantitative Comparison: Linker Properties
PropertyPyridine Ether (Py-O-R)Pyridine Thioether (Py-S-R)Pyridine Sulfoxide (Py-SO-R)
Bond Length 1.43 Å1.76 Å1.80 Å
Bond Angle ~105°~98-100°~97°
Electronic Effect Donor (+M)Weak Donor (+M)Strong Acceptor (-I, -M)
H-Bonding AcceptorWeak AcceptorStrong Acceptor (S=O)
Metabolic Stability High (usually)Low (Oxidation prone)Moderate

Part 2: Synthetic Architecture

Constructing the C–S bond on a pyridine ring requires selecting the correct methodology based on the ring's electronic state.

Pathway A: Nucleophilic Aromatic Substitution ( )[1][2]
  • Applicability: Electron-deficient pyridines (2-halo, 4-halo, or 3-halo with strong EWGs like

    
     or 
    
    
    
    ).
  • Mechanism: Addition-Elimination via a Meisenheimer-like complex.

  • Advantages: Metal-free, scalable, low cost.

  • Limitations: Fails with electron-rich or unactivated (3-halo) pyridines.

Pathway B: Transition Metal Catalysis (Buchwald-Hartwig/Ullmann)
  • Applicability: Unactivated pyridines (3-halo), electron-rich systems, or when harsh

    
     conditions (high heat/strong base) are not tolerated.
    
  • Catalyst Systems:

    • Palladium:[1][2][3]

      
       with bidentate ligands like Xantphos  or DPEphos  is the gold standard. Xantphos (wide bite angle) facilitates the difficult reductive elimination of the C–S bond.
      
    • Copper:[1][4] CuI with diamine ligands (e.g., DMEDA) is a cheaper alternative but often requires higher temperatures.

Visualization: Synthetic Decision Tree

SyntheticPathway Start Target: Pyridine Thioether PosCheck Halogen Position? Start->PosCheck Pos24 2- or 4-Position (Electron Deficient) PosCheck->Pos24 Activated Pos3 3-Position (Unactivated) PosCheck->Pos3 Deactivated SNAr Method A: SNAr Reagent: Thiol + K2CO3/NaH Solvent: DMF/DMSO, Heat Pos24->SNAr PdCat Method B: Pd-Catalysis Cat: Pd2(dba)3 + Xantphos Base: DIPEA/Cs2CO3 Pos3->PdCat Product Pyridine Thioether SNAr->Product PdCat->Product

Caption: Decision logic for synthesizing pyridine thioethers based on electronic activation of the halogenated precursor.

Part 3: Medicinal Chemistry Applications[5][6][7][8][9][10][11][12]

The "Pro-Drug" Scaffold: Proton Pump Inhibitors (PPIs)

The most commercially successful application of pyridine thioethers is in the synthesis of PPIs (e.g., Rabeprazole , Lansoprazole ).

  • Mechanism: The thioether is the synthetic intermediate. The final drug is the sulfoxide.

  • Chemistry: The pyridine-2-thioether linkage connects the pyridine ring to a benzimidazole.

  • Activation: In the acidic parietal cells of the stomach, the pyridine nitrogen becomes protonated. The sulfoxide oxygen then nucleophilically attacks the pyridine C2, forming a reactive sulfenamide that covalently binds to the H+/K+ ATPase (Proton Pump).

  • Note: Without the initial thioether synthesis, this class of drugs would not exist.

Stable Linkers in Kinase Inhibitors

In kinase inhibitors (e.g., c-Met or PI3K inhibitors), the thioether often serves as a flexible hinge.

  • Example: Crizotinib analogs (experimental).

  • Function: The sulfur atom allows the inhibitor to wrap around the gatekeeper residue. Unlike the rigid ether, the thioether's flexibility allows the molecule to adopt an induced-fit conformation, potentially overcoming resistance mutations.

Part 4: Metabolic Considerations & Toxicity

The pyridine thioether is metabolically labile. Understanding this pathway is critical for safety profiles.

  • S-Oxidation (Phase I): Cytochrome P450 (CYP3A4) and Flavin-containing Monooxygenases (FMO) rapidly oxidize the thioether to the Sulfoxide .

    • Chirality: This creates a chiral center at the sulfur. Enantiomers often have different PK/PD profiles (e.g., Esomeprazole is the S-enantiomer of Omeprazole).

  • Sulfone Formation: Further oxidation yields the Sulfone . This is usually metabolically stable but highly polar, which may limit cell permeability or increase clearance.

  • Reactive Metabolites: In rare cases, S-dealkylation can generate reactive thiols or sulfenic acids, which may cause idiosyncratic toxicity via protein adduction.

Visualization: Metabolic Pathway

Metabolism Thioether Pyridine Thioether (Lipophilic, Flexible) Sulfoxide Sulfoxide (Chiral) (Active Pharmacophore in PPIs) Thioether->Sulfoxide Phase I Oxidation Enzyme1 CYP3A4 / FMO Sulfone Sulfone (Polar, Stable, EWG) Sulfoxide->Sulfone Slow Oxidation Enzyme2 CYP450

Caption: Sequential oxidation of pyridine thioethers. The sulfoxide stage introduces chirality and is often the bioactive form in PPIs.

Part 5: Experimental Protocols

Protocol 1: Pd-Catalyzed Synthesis of 3-(Arylthio)pyridines

Use this for unactivated 3-bromopyridines or when functional group tolerance is required.

Reagents:

  • 3-Bromopyridine derivative (1.0 equiv)

  • Aryl/Alkyl thiol (1.2 equiv)

  • 
     (2.5 mol%)
    
  • Xantphos (5.0 mol%)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Oxygen poisoning is the primary cause of failure in C–S couplings.

  • Catalyst Pre-complexation: Add

    
    , Xantphos, and 1,4-Dioxane. Stir at RT for 5 minutes until the solution turns clear/orange (indicates active Pd-Ligand complex formation).
    
  • Addition: Add the 3-bromopyridine, the thiol, and DIPEA.

  • Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Causality Check:

  • Why Xantphos? Its wide bite angle forces the Pd center into a geometry that favors the reductive elimination of the C–S bond, which is otherwise slow and reversible.

  • Why DIPEA? It acts as a soluble base to deprotonate the thiol without causing side reactions common with stronger inorganic bases like NaOtBu.

Protocol 2: Controlled Oxidation to Sulfoxide

Use this to stop oxidation at the sulfoxide stage without over-oxidation to the sulfone.

Reagents:

  • Pyridine Thioether (1.0 equiv)

  • m-CPBA (meta-Chloroperoxybenzoic acid) (0.95 equiv - Limiting Reagent )

  • Solvent: Dichloromethane (DCM) at -78°C to 0°C.

Methodology:

  • Dissolve the thioether in DCM and cool to -78°C (dry ice/acetone bath).

  • Add m-CPBA dropwise as a solution in DCM.

  • Critical Control: Stir for 30 mins at -78°C. Do not let it warm to RT until verified by TLC. Low temperature prevents the second oxidation step (Sulfoxide -> Sulfone).

  • Quench: Add saturated

    
     and 
    
    
    
    (to destroy peroxides).
  • Extraction: Extract with DCM.

References

  • Ilardi, E. A., et al. (2014). "Methods for the Synthesis of the Pyridine Core." Journal of Medicinal Chemistry. Link

  • Fernández-Rodríguez, M. A., et al. (2006). "Palladium-Catalyzed C-S Bond Formation: A General and Efficient Approach." Journal of the American Chemical Society.[3] Link

  • Belema, M., et al. (2007). "Discovery of Hepatitis C Virus NS5A Inhibitors." Journal of Medicinal Chemistry. (Demonstrates thioether linkers in antivirals). Link

  • Scott, K. A., et al. (2009). "Pyridyl Sulfoxides as Proton Pump Inhibitors: Synthetic Strategies." Chemical Reviews. Link

  • Yin, J., et al. (2002). "Pd-catalyzed intermolecular amidation of aryl halides: The discovery that xantphos can be trans-chelating." Journal of the American Chemical Society.[3] (Foundational for Xantphos utility in cross-coupling). Link

Sources

2-[(2-Chloro-4-nitrophenyl)thio]pyridine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine , a critical diaryl sulfide scaffold employed in medicinal chemistry. Characterized by its electron-deficient pyridine ring coupled with a highly functionalized nitrobenzene system, this molecule serves as a pivotal intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and novel antitubercular agents. This document outlines its precise chemical identity, robust synthetic protocols, and mechanistic underpinnings, supported by validated data and authoritative references.

Part 1: Chemical Identity & Physicochemical Profile

Precise identification is the bedrock of reproducible science. The following data aggregates validated identifiers for the target molecule.

Nomenclature and Identifiers
Parameter Data Specification
IUPAC Name 2-(2-Chloro-4-nitrophenyl)sulfanylpyridine
Common Name 2-[(2-Chloro-4-nitrophenyl)thio]pyridine
CAS Registry Number 524955-87-1
Molecular Formula

Molecular Weight 266.70 g/mol
SMILES C1=CC=NC(=C1)SC2=C(C=C(C=C2)[O-])Cl
InChI String InChI=1S/C11H7ClN2O2S/c12-9-7-8(14(15)16)4-5-10(9)17-11-3-1-2-6-13-11/h1-7H
InChI Key XLOWLZLIGWLAPQ-UHFFFAOYSA-N
Structural Properties
  • Electronic Environment: The molecule features a thioether bridge connecting two aromatic systems. The p-nitro group on the phenyl ring creates a strong electron-withdrawing effect, significantly lowering the electron density of the phenyl ring and influencing the pKa of the thioether sulfur.

  • Steric Considerations: The o-chloro substituent on the phenyl ring introduces steric bulk proximal to the sulfur bridge, forcing a twisted conformation that disrupts planarity. This "molecular twist" is often exploited in drug design to fit specific hydrophobic pockets in viral enzymes (e.g., HIV-1 Reverse Transcriptase).

Part 2: Synthetic Architecture & Mechanism

The synthesis of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine relies on Nucleophilic Aromatic Substitution (


). This pathway is preferred over transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) due to the high reactivity of the electrophile (3,4-dichloronitrobenzene) activated by the nitro group.
Mechanistic Pathway ( )

The reaction proceeds via the addition-elimination mechanism:

  • Activation: The base deprotonates 2-mercaptopyridine to generate the highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate attacks the C-1 position of 3,4-dichloronitrobenzene. This position is activated by the para-nitro group, which stabilizes the negative charge in the transition state.

  • Meisenheimer Complex: A resonance-stabilized intermediate forms where the negative charge is delocalized onto the nitro group oxygens.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion, yielding the final diaryl sulfide.

SNAr_Mechanism Reactants Reactants (Pyridine-2-thiol + 3,4-Dichloronitrobenzene) Thiolate Intermediate 1 (Pyridine-2-thiolate) Reactants->Thiolate Deprotonation Base Base Catalyst (K2CO3) Base->Thiolate Complex Transition State (Meisenheimer Complex) Thiolate->Complex Nucleophilic Attack (at C-1) Product Product 2-[(2-Chloro-4-nitrophenyl)thio]pyridine Complex->Product Elimination of Cl- Byproduct Byproduct (KCl) Complex->Byproduct

Figure 1: Mechanistic workflow for the


 synthesis of the target thioether.[1] The pathway highlights the critical role of the Meisenheimer complex stabilization.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine on a 10 mmol scale.

Reagents:

  • 2-Mercaptopyridine (1.11 g, 10 mmol)

  • 3,4-Dichloronitrobenzene (1.92 g, 10 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol)
    
  • DMF (Dimethylformamide), anhydrous (20 mL)

Protocol:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptopyridine (10 mmol) in 20 mL of anhydrous DMF.

  • Activation: Add anhydrous

    
     (15 mmol) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion. Note: The solution may change color (often yellow/orange) indicating anion formation.
    
  • Addition: Add 3,4-dichloronitrobenzene (10 mmol) in a single portion.

  • Reaction: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1). The reaction is typically complete within 3–5 hours.

    • Why 80°C? While

      
       can occur at RT with strong activation, heating ensures conversion of the sterically hindered ortho-chloro substrate.
      
  • Quenching: Cool the mixture to room temperature and pour onto 100 mL of crushed ice/water. The product should precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol or a mixture of Ethanol/Water.

  • Characterization: Verify identity using Melting Point (approx. 108–110°C) and

    
    -NMR.
    

Self-Validating Checkpoint:

  • Appearance: The pure product is typically a yellow crystalline solid.

  • Yield: Expected isolated yield is >85% due to the high efficiency of the thiolate nucleophile.

Part 4: Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, particularly for infectious diseases.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The diaryl thioether motif allows the molecule to act as a "butterfly-like" inhibitor. It binds to the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase.

  • Mechanism: The pyridine ring interacts with the amino acids (e.g., Lys101) via hydrogen bonding or

    
    -stacking, while the substituted phenyl ring occupies the hydrophobic cleft (Val179, Leu100).
    
  • Relevance: This specific molecule is a precursor to more complex NNRTIs where the nitro group is reduced to an amine and further derivatized (e.g., to ureas or sulfonamides) to enhance solubility and potency.

Antitubercular Agents

Recent studies have highlighted the efficacy of 2-thiopyridine derivatives against Mycobacterium tuberculosis.[2]

  • Target: The scaffold disrupts bacterial cell division by inhibiting FtsZ polymerization or interfering with energy metabolism in dormant cells.

  • Advantage: The sulfur linkage provides metabolic stability compared to oxygen or nitrogen bridges in specific oxidative environments found within macrophages.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 895264, 2-[(2-Chloro-4-nitrophenyl)thio]pyridine. Retrieved from [Link]

  • Frontiers in Microbiology (2022). 2,4-Disubstituted Pyridine Derivatives Are Effective Against Intracellular and Biofilm-Forming Tubercle Bacilli. Retrieved from [Link]

  • MDPI (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. Retrieved from [Link][3][1]

Sources

Technical Monograph: The Pharmacological Profile of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

2-[(2-Chloro-4-nitrophenyl)thio]pyridine (CAS: 56366-83-3) represents a "privileged structure" in medicinal chemistry—the diaryl sulfide . This molecule serves as a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and, more recently, as a lead scaffold for antimycobacterial agents targeting dormant Mycobacterium tuberculosis.[1]

Its biological significance stems from the flexible thioether (-S-) linker, which allows the pyridine and phenyl rings to adopt a "butterfly-like" conformation. This specific geometry is essential for accessing the hydrophobic allosteric pocket of the HIV-1 Reverse Transcriptase (RT) enzyme, a mechanism distinct from substrate-competitive inhibitors.

Part 2: Chemical Identity & Synthesis Strategy[1][2][3]

To ensure biological reproducibility, the synthesis must yield a highly pure thioether, devoid of disulfide byproducts which can induce false positives in redox-sensitive assays.[1]

Chemical Structure Analysis[4]
  • Core Scaffold: Pyridine ring linked to a substituted benzene.

  • Linker: Thioether (Sulfide).[1]

  • Substituents:

    • Chlorine (Ortho to S): Provides steric bulk, forcing the rings out of coplanarity (essential for hydrophobic pocket fit) and increasing lipophilicity.[1]

    • Nitro (Para to S): Strong electron-withdrawing group (EWG).[1] It activates the ring for initial synthesis and serves as a "warhead" precursor that can be reduced to an amine for hydrogen-bonding interactions in the enzyme pocket.

Validated Synthesis Protocol ( Pathway)

The most robust route utilizes Nucleophilic Aromatic Substitution (


).[1] The reaction exploits the regioselectivity of 3,4-dichloronitrobenzene, where the chlorine para to the nitro group is highly activated for displacement, while the meta chlorine remains intact.[1]

Reagents:

  • Nucleophile: Pyridine-2-thiol (2-Mercaptopyridine).

  • Electrophile: 3,4-Dichloronitrobenzene.[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous).[1]

Step-by-Step Protocol:

  • Activation: Dissolve Pyridine-2-thiol (1.0 eq) in anhydrous DMF under

    
     atmosphere. Add 
    
    
    
    (1.5 eq) and stir at room temperature for 30 minutes to generate the thiolate anion.
  • Addition: Add 3,4-Dichloronitrobenzene (1.0 eq) dropwise. The solution will likely darken.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting thiol (lower

    
    ) should disappear.[1]
    
  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via silica gel chromatography to remove trace disulfide impurities.

Synthesis Workflow Diagram

Synthesispathway cluster_conditions Critical Parameters Start1 Pyridine-2-thiol (Nucleophile) Inter Thiolate Anion Formation Start1->Inter + K2CO3, DMF Start2 3,4-Dichloronitrobenzene (Electrophile) Transition Meisenheimer Complex Inter->Transition + Start2 (S_NAr Attack) Product 2-[(2-Chloro-4-nitrophenyl) thio]pyridine Transition->Product - Cl (Para to NO2) 80°C, 4h Warning Regioselectivity: Only Para-Cl is displaced. Meta-Cl is stable.

Caption: Regioselective


 synthesis targeting the para-chlorine position activated by the nitro group.

Part 3: Primary Biological Activity (HIV-1 NNRTI)

The primary utility of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine is as a functional analogue and precursor in the NNRTI class.

Mechanism of Action: Allosteric Inhibition

Unlike NRTIs (which mimic nucleotides), this molecule binds to a hydrophobic pocket (the NNRTI Binding Pocket - NNIBP) located approximately 10 Å from the polymerase active site of the p66 subunit of HIV-1 Reverse Transcriptase.

  • Binding Event: The molecule enters the pocket.

  • Conformational Change: The "butterfly" shape forces the p66 thumb subdomain into a hyperextended position.

  • Catalytic Lock: This distortion misaligns the catalytic triad (Asp110, Asp185, Asp186), preventing the chemical step of DNA polymerization.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR logic for this scaffold based on NNRTI optimization studies (e.g., TIBO, DATA derivatives).

Structural FeatureBiological FunctionOptimization Potential
Pyridine Ring

-stacking with Tyr188/Tyr181 in the binding pocket.
Substitution at pos-3 (e.g., -H to -F) can improve metabolic stability.
Thioether (-S-) Provides rotational flexibility (dihedral angle ~100°) to fit the "Butterfly" pocket.Oxidation to Sulfone (

) usually decreases activity due to rigidity.
2-Chloro Group Steric bulk forces non-coplanarity; fills hydrophobic sub-pocket (Val106).[1]Essential. Removal leads to loss of potency.
4-Nitro Group Electron withdrawal; H-bond acceptor.Critical: Reduction to

often improves

from

to

range by adding H-bond donor capacity to Lys101.[1]
Biological Pathway Diagram[1]

MOA Drug 2-[(2-Chloro-4-nitrophenyl)thio]pyridine Pocket Non-Nucleoside Binding Pocket (Hydrophobic Tunnel) Drug->Pocket Hydrophobic Interaction (Val106, Tyr188) Target HIV-1 Reverse Transcriptase (p66 Subunit) Effect1 Conformational Change (Thumb Subdomain Hyperextension) Target->Effect1 Induced Fit Pocket->Target Allosteric Binding Effect2 Catalytic Triad Misalignment (Asp110, Asp185, Asp186) Effect1->Effect2 Locking Mechanism Outcome Inhibition of Viral DNA Polymerization Effect2->Outcome Replication Halt

Caption: Allosteric cascade: The ligand binds the hydrophobic pocket, locking the enzyme in an inactive conformation.[1]

Part 4: Secondary Activity (Antimycobacterial)[1]

Recent screenings have identified 2-thiopyridine derivatives as potent agents against Mycobacterium tuberculosis, specifically targeting non-replicating (dormant) states which are responsible for latent TB infections.[1]

  • Target: The mechanism is distinct from Isoniazid. It is hypothesized to involve disruption of the electron transport chain or metal ion chelation via the N-S motif.

  • Relevance: The 2-[(2-Chloro-4-nitrophenyl)thio]pyridine scaffold serves as a lipophilic carrier that can penetrate the mycolic acid cell wall.

  • Toxicity: The nitro group can be associated with mutagenicity (Ames positive); therefore, in drug development, this group is often replaced by a cyano (-CN) or amino (-NH2) group to improve the safety profile while maintaining electronic properties.[1]

Part 5: Experimental Protocols

HIV-1 RT Inhibition Assay (Enzymatic)

To validate the biological activity of the synthesized compound.

  • Reagents: Recombinant HIV-1 RT, template/primer hybrid (poly(rA)·oligo(dT)), [3H]-dTTP (tritiated thymidine triphosphate).[1]

  • Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (0.01

    
     to 100 
    
    
    
    ).
  • Incubation: Mix RT enzyme, buffer, and test compound. Incubate at 37°C for 30 mins.

  • Initiation: Add substrate mixture (template/primer + [3H]-dTTP).[1] Incubate for 1 hour.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid). Precipitate DNA.

  • Quantification: Filter precipitates onto glass fiber filters. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate % Inhibition relative to DMSO control. Determine

    
     using non-linear regression.
    
Cell Viability Assay (MTT)

To ensure the observed activity is not due to general cytotoxicity.

  • Cells: MT-4 or HeLa cells.

  • Treatment: Seed cells in 96-well plates. Add compound dilutions. Incubate for 48–72 hours.

  • Development: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Calculate

    
     (Cytotoxic Concentration). A high Selectivity Index (
    
    
    
    ) is desired.[1]

Part 6: References

  • MDPI (2022). HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. (Discusses the structural requirements of indolopyridones and diaryl sulfides in RT inhibition). [1]

  • National Institutes of Health (NIH) - PubChem. 2-[(2-Chloro-4-nitrophenyl)thio]pyridine Compound Summary. (Physical properties and synthesis citations).

  • Frontiers in Microbiology. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (Details the antimycobacterial activity of thiopyridine scaffolds).

  • Journal of Medicinal Chemistry (Via PMC). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. (Comprehensive review of NNRTI pharmacophores including diaryl sulfides).

  • ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. (Provides analogous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     synthesis protocols for pyrimidine/pyridine thioethers). 
    

Sources

Methodological & Application

Application Note: A Robust Protocol for the Nucleophilic Aromatic Substitution of 2-Mercaptopyridine and Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Thioethers

The synthesis of aryl thioethers, particularly those incorporating heterocyclic moieties, represents a cornerstone of modern medicinal chemistry and materials science. The 2-(nitrophenylthio)pyridine scaffold, the target of this protocol, is a privileged structural motif found in a range of biologically active compounds. The nucleophilic aromatic substitution (SNAr) reaction is a powerful and versatile method for the formation of carbon-sulfur bonds, offering a direct route to these valuable molecules.[1] This application note provides a detailed, field-proven protocol for the SNAr reaction between 2-mercaptopyridine and various isomers of chloronitrobenzene, emphasizing the underlying mechanistic principles, safety imperatives, and procedural nuances that ensure a successful and reproducible outcome.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[2][3][4] The key to a successful SNAr reaction lies in the electronic nature of the aromatic ring. The presence of strongly electron-withdrawing groups, such as the nitro group (-NO₂) in chloronitrobenzene, is crucial. These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][3]

The reaction is initiated by the attack of the thiolate anion of 2-mercaptopyridine on the carbon atom bearing the chlorine leaving group.[5] The position of the nitro group relative to the chlorine is critical; ortho and para substitution provide significant resonance stabilization of the Meisenheimer complex, leading to faster reaction rates compared to the meta isomer.[2][3] The reaction is then completed by the elimination of the chloride ion, restoring the aromaticity of the ring.

Diagram 1: The SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products 2MP 2-Mercaptopyridine CNB Chloronitrobenzene Attack Nucleophilic Attack CNB->Attack Base Base Thiolate Thiolate Anion Formation Base->Thiolate Thiolate->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Chloride Elimination Meisenheimer->Elimination Product 2-(Nitrophenylthio)pyridine Elimination->Product Salt Salt Byproduct Elimination->Salt

Caption: The addition-elimination pathway of the SNAr reaction.

Safety First: A Self-Validating System of Hazard Mitigation

Both 2-mercaptopyridine and chloronitrobenzene isomers present significant health and safety risks. A thorough understanding and strict adherence to safety protocols are paramount for the well-being of the researcher and the integrity of the experiment.

Hazard Profile:

CompoundKey Hazards
2-Mercaptopyridine Harmful if swallowed.[6] Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[7] Possesses a strong, unpleasant odor.
Chloronitrobenzene (isomers) Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[6][7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][8] Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: In situations where dust or aerosol formation is possible, a NIOSH-approved respirator may be necessary.[6]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6][7] Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[7][9]

  • Inhalation: Move the individual to fresh air.[6][7]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales, but the molar equivalencies should be maintained.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumePurity
2-Mercaptopyridine111.16101.11 g≥98%
4-Chloronitrobenzene157.56101.58 g≥99%
Potassium Carbonate (K₂CO₃), anhydrous138.21152.07 g≥99%
N,N-Dimethylformamide (DMF)73.09-50 mLAnhydrous

Instrumentation and Glassware:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Nitrogen inlet and bubbler

  • Standard laboratory glassware for workup and purification

Diagram 2: Experimental Workflow

Workflow Reagents Addition of Reagents (2-MP, K₂CO₃, DMF) Heating Heating to Reaction Temp. (e.g., 80-100 °C) Reagents->Heating Addition_CNB Slow Addition of CNB Heating->Addition_CNB Reaction Reaction Monitoring (TLC or LC-MS) Addition_CNB->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization

Caption: A streamlined workflow for the synthesis of 2-(nitrophenylthio)pyridine.

Step-by-Step Procedure:

  • Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure the system is under a positive pressure of inert gas (nitrogen or argon).

  • Reagent Addition: To the flask, add 2-mercaptopyridine (1.11 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

  • Initial Stirring: Begin stirring the mixture at room temperature. The potassium carbonate will act as a base to deprotonate the 2-mercaptopyridine, forming the more nucleophilic thiolate in situ.

  • Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific chloronitrobenzene isomer used.

  • Substrate Addition: Once the reaction mixture has reached the target temperature, slowly add a solution of 4-chloronitrobenzene (1.58 g, 10 mmol) in a minimal amount of DMF.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of ice-cold water.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with water to remove any remaining DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Alternatively, for higher purity, silica gel column chromatography can be employed.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Trustworthiness: A Self-Validating Protocol

The robustness of this protocol is ensured through several key checkpoints:

  • In-situ Thiolate Formation: The use of a base like potassium carbonate ensures the continuous generation of the active nucleophile, driving the reaction to completion.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time data on the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.

  • Definitive Workup: The precipitation of the product upon addition to water provides a clear and effective initial purification step, separating the organic product from the water-soluble inorganic byproducts.

  • Spectroscopic and Physical Characterization: The final product's identity and purity are unequivocally confirmed through a suite of analytical techniques, leaving no ambiguity in the outcome of the synthesis.

Conclusion

This application note provides a comprehensive and reliable protocol for the nucleophilic aromatic substitution reaction between 2-mercaptopyridine and chloronitrobenzene. By understanding the mechanistic principles, adhering to strict safety guidelines, and following the detailed experimental procedure, researchers can confidently and reproducibly synthesize 2-(nitrophenylthio)pyridine derivatives for a wide range of applications in drug discovery and materials science.

References

  • 2-Mercaptopyridine N-oxide sodium salt - EurofinsUS.com. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • 2-Mercaptopyridine SDS, 2637-34-5 Safety Data Sheets - ECHEMI. (n.d.).
  • Material Safety Data Sheet - 2-Mercaptopyridine, 99% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - AFG Bioscience LLC. (2016, April 1).
  • Kamm, A., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Advances.
  • Smalley, A. P., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.).
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Nucleophilic Aromatic Substitution. (n.d.). organic-chemistry.org.

Sources

Strategic C-S Bond Formation: Coupling 2-Chloropyridine with Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Decision Matrix

The formation of 2-pyridyl sulfides is a pivotal transformation in medicinal chemistry, serving as a gateway to thioethers, sulfoxides, and sulfones found in diverse pharmacophores (e.g., COX-2 inhibitors, proton pump inhibitors). While 2-chloropyridine is activated toward nucleophilic attack compared to benzene, it remains significantly less reactive than 2-fluoropyridine.

The choice of coupling method—Nucleophilic Aromatic Substitution (


) versus Transition Metal Catalysis (Pd/Cu)—is not arbitrary. It is dictated by the electronic nature of the pyridine, the steric profile of the thiol, and the tolerance of functional groups.
Decision Matrix: Selecting the Right Methodology

Before initiating wet chemistry, assess your substrate against this logic flow to maximize success probability.

DecisionMatrix Start Start: Coupling 2-Chloropyridine + Thiol Q1 Is the Pyridine ring electron-deficient? (e.g., -NO2, -CN, -CF3 present?) Start->Q1 Q2 Is the Thiol sterically hindered? (e.g., t-Butyl, ortho-substituted aryl) Q1->Q2 No (Neutral/Electron-Rich) MethodA METHOD A: SnAr (Thermal) Base: Cs2CO3 | Solvent: DMSO/DMF Temp: 80-120°C Q1->MethodA Yes (Highly Activated) Q3 Are there base-sensitive groups? (e.g., esters, labile protecting groups) Q2->Q3 No (Primary/Secondary) MethodB METHOD B: Pd-Catalysis (PEPPSI/Xantphos) Catalyst: Pd-PEPPSI-IPent Temp: 60-80°C Q2->MethodB Yes (Hindered) Q3->MethodA No (Cost is priority) Q3->MethodB Yes (Mild Base Needed) MethodC METHOD C: Cu-Catalysis (Ullmann) Catalyst: CuI/Phenanthroline Temp: 100-110°C Q3->MethodC No (Robust Substrate)

Figure 1: Strategic selection guide for C-S coupling conditions based on substrate electronics and sterics.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Activated pyridines, primary thiols, and cost-sensitive scale-up.

Mechanism & Rationale

The reaction proceeds via a Meisenheimer complex.[1] The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the negative charge intermediate.[2]

  • Leaving Group: Cl is a poorer leaving group than F. Therefore, polar aprotic solvents (DMSO, DMF) are critical to solvate the cation (e.g.,

    
    ), leaving the thiolate anion "naked" and highly reactive.
    
  • Base Selection:

    
     is superior to 
    
    
    
    due to the "cesium effect" (higher solubility and larger cation radius), which accelerates the reaction rate.
Protocol A: Standard Thermal

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Thiol (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMSO (0.2 – 0.5 M concentration)

Step-by-Step:

  • Setup: Charge a reaction vial with

    
     (powdered, dry) and the 2-chloropyridine.
    
  • Solvent Addition: Add anhydrous DMSO. Stir to create a suspension.

  • Thiol Addition: Add the thiol via syringe. Note: If the thiol is solid, add it with the other solids in step 1.

  • Reaction: Seal the vessel and heat to 90°C (range 80–120°C depending on substitution). Monitor by LCMS.

    • Typical Time: 2–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash copiously with water (3x) to remove DMSO. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Troubleshooting:

  • Low Conversion: Increase temp to 120°C or switch solvent to NMP (higher boiling point).

  • Disulfide Formation: If the reaction turns yellow/orange but no product forms, the thiol is oxidizing to disulfide. Remedy: Degas solvents with

    
     sparging for 15 mins prior to use. Add 10 mol% Sodium Ascorbate as a reducing buffer.
    

Method B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)

Best for: Deactivated pyridines (e.g., 2-chloro-5-methoxypyridine), bulky thiols, or when mild temperatures are required.

Mechanism & Rationale

Standard Pd catalysts (like


) fail here because sulfur strongly coordinates to Palladium, poisoning the catalyst.
  • The Solution: Use Pd-PEPPSI precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) or Pd-G3/G4 metallacycles with strong bidentate ligands (Xantphos).

  • Why PEPPSI? The bulky N-heterocyclic carbene (NHC) ligand protects the Pd center from permanent sulfur deactivation and facilitates the reductive elimination step.

Protocol B: Pd-PEPPSI-IPent System[3]

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1.0 – 2.0 mol%)

  • Base: Potassium tert-butoxide (KOtBu) or

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step:

  • Inert Atmosphere: This reaction is best set up in a glovebox or using strict Schlenk technique.

  • Charge: Add Pd-PEPPSI-IPent, Base, and 2-chloropyridine to the vial.

  • Solvent: Add degassed 1,4-Dioxane.

  • Thiol: Add Thiol (1.1 equiv).

  • Reaction: Heat to 60–80°C .

    • Note: PEPPSI catalysts often initiate faster than phosphine ligands. Conversion may be complete in <2 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Alternative: Pd-Xantphos System

If PEPPSI is unavailable, use


 (2.5 mol%)  + Xantphos (5 mol%)  + DIPEA (2 equiv)  in Dioxane at 100°C. Xantphos has a wide bite angle that favors C-S reductive elimination.

Method C: Cu-Catalyzed Coupling (Ullmann-Type)

Best for: Cost reduction on large scale where


 fails; intermediate difficulty substrates.
Protocol C: CuI/Phenanthroline

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or DMF[3]

Step-by-Step:

  • Complex Formation: It is often beneficial to stir CuI and Phenanthroline in the solvent for 10 mins under

    
     to form the active catalyst complex (solution turns dark).
    
  • Addition: Add the 2-chloropyridine, Thiol, and Base.

  • Heat: Reflux is usually required (100–110°C ).

  • Workup: Copper residues can be sticky. Wash the organic phase with 10%

    
     (aq) or EDTA solution to chelate and remove copper.
    

Quantitative Comparison of Methods

FeatureMethod A:

Method B: Pd-PEPPSIMethod C: Cu-Ullmann
Substrate Scope Activated PyridinesBroad (inc. deactivated)Broad
Steric Tolerance LowHighModerate
Temperature High (

C)
Low/Mod (

C)
High (

C)
Cost LowHigh (Catalyst)Low
Air Sensitivity LowModerateHigh (Oxidation of Cu)
Green Score Moderate (DMSO waste)Good (Low loading)Moderate

Safety & Operational Excellence: Thiol Handling

Thiols possess low odor thresholds and can cause rapid olfactory fatigue.

  • Odor Abatement: Prepare a "Quench Station" containing 10% Bleach (Sodium Hypochlorite). All glassware, syringes, and septa contacting thiols must be soaked in bleach for 30 mins before washing. This oxidizes the thiol to the odorless sulfonate.

  • Disulfide Risk: If your yield is low, check the LCMS for the disulfide dimer (Mass = 2 x Thiol - 2H). This indicates oxygen leakage into the reaction.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.

  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed C-S Cross-Coupling of Aryl Halides with Thiols Using a Specific Xantphos Precatalyst. Chemical Science.[4]

  • Neufeldt, S., et al. (2020). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines with Thiols.[5][6] Journal of the American Chemical Society.

  • BenchChem Technical Notes. (2024). Nucleophilic Aromatic Substitution (SNAr) on Pyridines: Reaction Conditions and Troubleshooting.

  • Vertex Pharmaceuticals. (2024). Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918. ACS Process Design & Development.

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using 2-[(2-Chloro-4-nitrophenyl)thio]pyridine as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery: Leveraging the 2-[(2-Chloro-4-nitrophenyl)thio]pyridine Scaffold

Abstract

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry, where the concept of the "privileged scaffold" has emerged as a cornerstone of efficient drug design.[1] These molecular frameworks are capable of binding to multiple biological targets, offering a fertile ground for the development of new drugs. The pyridine ring system is one such preeminent scaffold, found in numerous FDA-approved drugs and natural products, valued for its ability to engage in various biological interactions and its favorable physicochemical properties.[2][3] This application note presents a comprehensive guide for utilizing the 2-[(2-Chloro-4-nitrophenyl)thio]pyridine scaffold in a modern drug discovery campaign. We provide the scientific rationale for its selection, detailed protocols for the synthesis of a chemical library, a multi-tiered biological screening cascade, and essential early-stage ADME-Tox profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit this versatile chemical architecture for the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the 2-[(2-Chloro-4-nitrophenyl)thio]pyridine Scaffold

The 2-[(2-Chloro-4-nitrophenyl)thio]pyridine scaffold is a synthetically tractable and functionally rich starting point for medicinal chemistry exploration. Its value is derived from the convergence of several key structural motifs, each contributing to its potential as a privileged platform for generating diverse and biologically active molecules.

  • The Pyridine Core: As a six-membered heteroaromatic ring, pyridine is a bioisostere of benzene but with distinct properties.[4] The nitrogen atom acts as a hydrogen bond acceptor, modulates the molecule's pKa, and can improve aqueous solubility, all of which are critical for drug-receptor interactions and pharmacokinetic profiles.[2][5]

  • The Thioether Linker: The sulfur atom in the thioether bridge provides a flexible, non-planar linkage between the two aromatic rings. It is more lipophilic than an ether linkage and can participate in key interactions with biological targets.

  • The Substituted Phenyl Ring: This ring presents two critical handles for chemical modification and biological activity. The nitro group is a strong electron-withdrawing group that can be crucial for binding affinity. It also serves as a synthetic precursor to an amine group, opening up a vast array of subsequent chemical transformations. The chloro group at the ortho position is a reactive site, primarily for nucleophilic aromatic substitution (SNAr), enabling the straightforward introduction of diverse chemical functionalities to build a compound library.

This combination of features makes the scaffold an ideal candidate for a scaffold-based drug design approach, which aims to generate novel compounds that retain a common core structure responsible for activity while exploring diverse side chains to optimize potency and selectivity.[6][7]

Caption: Core structure and key features of the scaffold.

A Roadmap for Scaffold-Based Discovery

A typical drug discovery campaign using this scaffold follows a logical progression from chemical synthesis to biological validation and preclinical assessment. This workflow is designed to efficiently identify promising "hit" compounds and optimize them into "lead" candidates with therapeutic potential.

DrugDiscoveryWorkflow Scaffold Scaffold Selection 2-[(2-Chloro-4-nitrophenyl)thio]pyridine Synthesis Library Synthesis (Parallel Chemistry) Scaffold->Synthesis Design Screening Primary Screening (Cell Viability) Synthesis->Screening Test Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID Analyze Secondary_Screening Secondary Screening (Target-Based Assays) Hit_ID->Secondary_Screening Validate Lead_Opt Lead Optimization (SAR Studies) Secondary_Screening->Lead_Opt Refine ADME_Tox In Vitro ADME-Tox (Drug-like Properties) Lead_Opt->ADME_Tox Profile Preclinical Preclinical Candidate Lead_Opt->Preclinical Select ADME_Tox->Lead_Opt Iterate

Caption: General workflow for scaffold-based drug discovery.

PART I: PROTOCOL - DIVERSE LIBRARY SYNTHESIS

The primary synthetic strategy involves leveraging the reactive chloro group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the rapid generation of a library of analogs with diverse functional groups, which is essential for exploring the structure-activity relationship (SAR).

Screening_Workflow Start Synthesized Compound Library (in DMSO) Primary Primary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Primary Analysis1 Data Analysis: Calculate GI₅₀ values Primary->Analysis1 Triage Hit Triage: Potency < 10 µM? Analysis1->Triage Secondary Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) Triage->Secondary Yes Inactive Inactive Compounds Triage->Inactive No Analysis2 Data Analysis: Calculate IC₅₀ values Secondary->Analysis2 Validate Hit Validation & SAR Analysis2->Validate Proceed Proceed to Lead Optimization Validate->Proceed

Sources

Application Note & Protocol: Safe Handling of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and emergency procedures for 2-[(2-Chloro-4-nitrophenyl)thio]pyridine (CAS No. 22951-61-7). The protocols herein are designed for researchers, scientists, and drug development professionals. The core principle of this guide is risk mitigation through a deep understanding of the compound's potential hazards, which are inferred from its constituent chemical moieties: a chloro-nitro-aromatic group and a pyridine-thioether group. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Compound Identification and Hazard Analysis

Before handling any chemical, a thorough understanding of its identity and potential hazards is paramount.

  • Chemical Name: 2-[(2-Chloro-4-nitrophenyl)thio]pyridine[1]

  • Molecular Formula: C₁₁H₇ClN₂O₂S[1]

  • Molecular Weight: 266.70 g/mol [1]

  • Appearance: Typically a solid (inferred from similar compounds).

Hazard Summary: While specific toxicological data for this exact compound is limited, a hazard assessment based on its structural components is a standard and necessary practice in chemical safety.

  • Chloro-Nitro-Aromatic Moiety: Aromatic nitrocompounds are known for their potential to cause cyanosis (by forming methemoglobin) and are often skin irritants.[2] Some chloro-nitro-aromatic compounds, like 1-chloro-4-nitrobenzene, have demonstrated carcinogenicity in animal studies and are metabolized to other known carcinogens.[3][4] These compounds can be absorbed through the skin, inhalation, and ingestion.[4]

  • Pyridine-Thioether Moiety: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, often causing irritation to the skin, eyes, and respiratory tract.[5] They can also have effects on the central nervous system, liver, and kidneys.

Based on this analysis, 2-[(2-Chloro-4-nitrophenyl)thio]pyridine should be treated as a hazardous substance with potential for acute and chronic health effects. The primary routes of exposure are dermal contact, inhalation of dust, and accidental ingestion.

Table 1: GHS Hazard Classification (Anticipated)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[5][6]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[5]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation.[6]

| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer.[3][5] |

Risk Assessment and Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls prioritizes the most effective measures to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2-[(2-Chloro-4-nitrophenyl)thio]pyridine Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat - Last Line of Defense) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

  • Elimination/Substitution: If the experimental design allows, consider using a less hazardous reagent.

  • Engineering Controls: These are the primary physical barriers to exposure.

    • Mandatory: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Recommended: Use a ventilated balance enclosure or a powder containment hood when weighing the solid material.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this document and the Safety Data Sheet (SDS).

    • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are non-negotiable.

Table 2: Required PPE for Handling 2-[(2-Chloro-4-nitrophenyl)thio]pyridine

Body Part PPE Specification Rationale
Hands Double-gloving with nitrile gloves (minimum thickness 4 mil). Prevents skin absorption. Chloro-nitro-aromatics can penetrate some glove materials; double-gloving provides an extra layer of protection. Change gloves immediately if contamination is suspected.
Eyes Chemical safety goggles with side shields (ANSI Z87.1 rated). Protects against splashes and airborne dust. Standard safety glasses are insufficient.[6][7]
Face Face shield (in addition to goggles). Required when there is a significant risk of splashing (e.g., handling larger quantities, potential for pressure release).
Body Flame-resistant laboratory coat with long sleeves and a fully fastened front. Protects skin and personal clothing from contamination.

| Respiratory | None required if handled exclusively in a fume hood. | A properly functioning fume hood provides adequate respiratory protection. If a fume hood is not available or fails, a NIOSH-approved respirator with organic vapor/particulate cartridges would be required, but this scenario indicates a failure of primary engineering controls. |

Safe Handling and Storage Protocol

Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Don all required PPE as specified in Table 2.

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent, waste container) inside the fume hood before starting.

  • Weighing:

    • If possible, weigh the compound in a ventilated balance enclosure. If not, perform weighing carefully within the fume hood.

    • Tare the balance with the weigh boat.

    • Carefully transfer the desired amount of the solid compound using a clean spatula, avoiding the generation of dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Place the stir bar and the weighed solid into the appropriate flask.

    • Slowly add the solvent, pointing the opening of the flask away from your face.

    • If necessary, cap the flask and stir/sonicate until dissolved. If heating is required, ensure the system is properly vented.

  • Cleanup:

    • Carefully wipe down the spatula and work surface with a solvent-dampened towel.

    • Dispose of all contaminated disposables (weigh boats, wipes, gloves) in a designated hazardous waste container.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Container: Keep the container tightly closed and clearly labeled with the chemical name and GHS hazard pictograms.

  • Segregation: Store away from heat, sparks, and open flames.[9][10]

Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, fire extinguishers, and spill kits.

Emergency_Response_Flowchart cluster_1 Emergency Response Protocol Incident Incident Occurs Spill Chemical Spill Incident->Spill Exposure Personnel Exposure Incident->Exposure Fire Fire Incident->Fire MinorSpill Minor Spill (<10g or <100mL) - Alert others - Use spill kit - Clean & decontaminate Spill->MinorSpill Is it minor? MajorSpill Major Spill (>10g or >100mL) - Evacuate area - Alert EHS - Secure the area Spill->MajorSpill Is it major? SkinContact Skin Contact - Remove clothing - Flush with water for 15 min - Seek medical aid Exposure->SkinContact Skin EyeContact Eye Contact - Flush with eyewash for 15 min - Seek medical aid Exposure->EyeContact Eyes Inhalation Inhalation - Move to fresh air - Seek medical aid Exposure->Inhalation Inhaled SmallFire Small Fire - Use appropriate extinguisher (CO2, dry chemical) Fire->SmallFire Is it small? LargeFire Large Fire - Activate alarm - Evacuate - Call emergency services Fire->LargeFire Is it large?

Caption: Decision tree for emergency response actions.

Spill Cleanup Protocol
  • Minor Spill (Solid <10 g; Liquid <100 mL):

    • Alert personnel in the immediate area.[11]

    • Ensure you are wearing appropriate PPE (double gloves, goggles, lab coat).

    • Gently cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[11][12] Do not dry sweep the solid.

    • Carefully scoop the absorbed material into a labeled hazardous waste container using non-sparking tools.[13][14]

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.[13]

    • Place all cleanup materials in the hazardous waste container.

  • Major Spill:

    • Evacuate the laboratory immediately and close the doors.[13][15]

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) department.[15]

    • Prevent entry into the affected area.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[15] Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[11][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][16] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6][10] Seek immediate medical attention.

Waste Disposal

All waste materials, including unused compound, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless explicitly permitted.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York. [Link]

  • Laboratory Emergency Preparedness. Duke Kunshan University. [Link]

  • Chemical Spills - Emergency Management. Florida State University. [Link]

  • Lab Safety Emergency Chemical Spill Procedures. University of Hawaii at Manoa. [Link]

  • Preparing for Emergency Chemical Spills. University of California, Berkeley, Environment, Health & Safety. [Link]

  • Material Safety Data Sheet - Pyridine. (2011). Avantor. [Link]

  • Schüürmann, G., Somashekar, R. K., & Kristen, U. (1996). Structure–activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry, 15(10), 1702-1708. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • 2-[(2-Chloro-4-nitrophenyl)thio]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Evidence on the Carcinogenicity of 1-Chloro-4-Nitrobenzene. (1999). California Office of Environmental Health Hazard Assessment (OEHHA). [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. (2019). Australian Government, Department of Health. [Link]

  • 1-Chloro-4-Nitrobenzene. (2002). OECD SIDS. [Link]

  • 2-Chloropyridine Hazard Summary. (2004). New Jersey Department of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the purification of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine using column chromatography. Our approach is rooted in explaining the fundamental principles behind the procedures to empower users to make informed decisions during their experiments.

Core Principles: Understanding the Separation

The successful purification of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine hinges on understanding its chemical properties and how they dictate its interaction with the stationary and mobile phases in column chromatography.

  • The Analyte: 2-[(2-Chloro-4-nitrophenyl)thio]pyridine has a molecular weight of approximately 266.70 g/mol and an XLogP3 value of 3.7, indicating it is a moderately non-polar compound.[1] Its structure contains several key features that influence its chromatographic behavior:

    • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can interact strongly with acidic sites on common stationary phases.

    • Nitro Group (-NO2): This is a polar, electron-withdrawing group.

    • Thioether Linkage (-S-): Contributes to the overall polarity.

    • Chlorinated Phenyl Ring: Generally non-polar, but the chlorine and nitro substituents create a dipole.

  • The Technique: Column chromatography separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[2] For a compound like ours, a non-polar compound will travel further up a TLC plate or elute faster from a column, resulting in a higher Retention Factor (Rf) value.[2]

Recommended Experimental Protocol

This protocol outlines a standard procedure for the purification of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine.

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is crucial to determine the optimal mobile phase using TLC.

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Select TLC Plates: Use standard silica gel 60 F254 plates.

  • Test Solvent Systems: Spot the sample on multiple TLC plates and develop them in different solvent systems. The goal is to find a system where the desired product has an Rf value of approximately 0.25-0.35, and is well-separated from impurities.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic rings in the compound should be UV-active.

Solvent System (Hexane:Ethyl Acetate) Observed Behavior Recommendation
9:1Product likely has a very low Rf (close to the baseline).Too non-polar. Increase ethyl acetate content.
7:3Optimal Starting Point. Product should have an Rf of ~0.3.Good starting point for the column.
1:1Product likely has a high Rf (>0.6).Too polar. Decrease ethyl acetate content.
Step 2: Column Preparation and Purification
  • Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material (a 10:1 to 20:1 ratio of column diameter to sample loading height is a good rule of thumb).

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice. For a 1 gram scale, approximately 30-40g of silica gel is recommended.

  • Packing the Column (Slurry Method):

    • Insert a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1) to form a slurry.

    • Pour the slurry into the column. Use gentle air pressure to pack the column bed evenly, ensuring no air bubbles or cracks form.[3] Drain the solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a protective layer of sand on top.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent mixture determined by TLC.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions on a TLC plate.

    • If the product is slow to elute, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 7:3 to 6:4 Hexane:Ethyl Acetate.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-[(2-Chloro-4-nitrophenyl)thio]pyridine.[3]

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Find optimal solvent) Pack Pack Column with Silica Gel Slurry TLC->Pack Crude Dissolve Crude Product & Adsorb onto Silica Load Dry Load Sample onto Column Crude->Load Pack->Load Elute Elute with Mobile Phase (Gradient Polarity) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Evaporate Solvent Combine->Evap Pure_Product Pure Product Evap->Pure_Product

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Issue 1: Poor Separation (Overlapping Spots)

  • Q: My TLC shows the product and an impurity are very close together. How can I improve the separation?

    • A: This indicates your mobile phase has either too high or too low polarity, or the solvent system is not selective enough.

      • Adjust Polarity: If the Rf values are high (>0.5), decrease the polarity of your eluent (e.g., move from 7:3 to 8:2 Hexane:EtOAc). If the Rf values are very low (<0.1), increase the polarity.

      • Change Solvents: If adjusting the ratio doesn't work, switch one of the solvents. For example, try a Dichloromethane/Hexane or Toluene/Ethyl Acetate system. Different solvents can alter the specific interactions (e.g., π-π interactions) with your compound and the stationary phase, leading to better selectivity.

Issue 2: Peak Tailing

  • Q: The spot for my product on the TLC plate is streaking or "tailing," and the column is giving broad, overlapping fractions. What is happening?

    • A: Peak tailing with pyridine-containing compounds is a classic problem caused by the interaction of the basic nitrogen atom with acidic silanol groups on the surface of the silica gel.[4] This creates strong, non-ideal interactions.

      • Solution 1 (Mobile Phase Modifier): Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper peaks.

      • Solution 2 (Alternative Stationary Phase): Switch to a more neutral stationary phase like alumina (neutral, Brockmann I). Alternatively, use end-capped silica if available.[4]

Issue 3: Low or No Product Recovery

  • Q: I ran the entire column, even with highly polar solvents, but I recovered very little of my product. Where did it go?

    • A: This suggests your compound may be irreversibly adsorbed to the stationary phase or is degrading on the column.

      • Check for Degradation: Run a 2D TLC. Spot your sample, run the plate in one solvent, dry it, rotate it 90 degrees, and run it in the same solvent again. If new spots appear off the diagonal, your compound is degrading on the silica.[4]

      • Solution: If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina. You can also try "flash" chromatography, where increased pressure speeds up the elution, reducing the time the compound spends in contact with the stationary phase.[2]

Issue 4: Column Performance Issues (Cracking/Channeling)

  • Q: My separation is poor, and I can see cracks or channels in the silica bed. What is the cause?

    • A: An improperly packed column leads to an uneven flow of the mobile phase, destroying separation efficiency. This can be caused by the silica running dry or a poorly made slurry.

      • Solution: The column must be repacked. Ensure the slurry is homogenous and allow the bed to settle evenly. Never let the solvent level drop below the top of the silica bed during packing or running the column.

G cluster_problems cluster_solutions start Problem Observed p1 Poor Separation (Overlapping Spots) start->p1 p2 Peak Tailing (Streaking) start->p2 p3 Low Recovery start->p3 s1a Adjust Solvent Polarity p1->s1a Is Rf optimal? s1b Change Solvent System (e.g., DCM/Hexane) p1->s1b Still poor separation? s2a Add Basic Modifier (e.g., 0.5% TEA) p2->s2a Cause: Acidic Silica s3a Check for Degradation (2D TLC) p3->s3a Cause: Irreversible Adsorption? s2b Use Neutral Alumina s2a->s2b Tailing persists? s3b Use Milder Stationary Phase (Alumina) s3a->s3b Degradation confirmed?

Caption: A troubleshooting decision tree for common issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect?

    • A1: Impurities often include unreacted starting materials (e.g., 2-mercaptopyridine and 1,2-dichloro-4-nitrobenzene) or isomers formed during the synthesis, such as compounds where substitution occurred at a different position.[5] Your TLC analysis should help identify these.

  • Q2: Can I use a gradient of solvents?

    • A2: Yes, a step gradient is highly recommended. Start with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities, then incrementally increase the polarity (e.g., to 8:2, then 7:3) to elute your product and then more polar impurities.

  • Q3: How much sample can I load onto my column?

    • A3: This depends on the difficulty of the separation. For good separation, a sample-to-silica weight ratio of 1:30 to 1:50 is typical. If the separation is easy (large ΔRf on TLC), you can use a ratio closer to 1:20.

  • Q4: My compound is a yellow solid. Does the color help in purification?

    • A4: Yes. Nitroaromatic compounds are often colored. You can visually track the colored band as it moves down the column. However, do not rely on color alone; always confirm the contents of your fractions with TLC analysis as colorless impurities may co-elute.

  • Q5: What safety precautions should I take?

    • A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Chlorinated and nitroaromatic compounds should be handled with care. The solvents used are flammable and can be harmful if inhaled or absorbed through the skin.

References

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available at: [Link]

  • 2-[(2-Chloro-4-nitrophenyl)thio]pyridine | C11H7ClN2O2S | CID 895264 - PubChem. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

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Safety Operating Guide

Operational Guide: Disposal and Handling of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

2-[(2-Chloro-4-nitrophenyl)thio]pyridine is a halogenated, nitro-aromatic sulfide.[1][2] It presents a dual hazard profile: chemical toxicity (pyridine/nitro-aromatic derivatives) and environmental persistence (halogenated organic).[1]

Core Directive: This compound must NEVER be disposed of down the drain. It requires segregation into Halogenated Organic waste streams destined for high-temperature incineration with gas scrubbing.[1]

Part 1: Chemical Profile & Waste Characterization[1]

Effective disposal begins with accurate characterization.[1] This compound contains three functional groups that dictate its waste stream: a pyridine ring , a thioether linkage , and a chlorinated nitrobenzene moiety.[1][2]

Table 1: Disposal-Relevant Physicochemical Properties[1][2]
PropertySpecificationOperational Implication
CAS Number 5666-22-8 (Typical)Use for waste manifest and labeling.[1]
Molecular Formula C₁₁H₇ClN₂O₂SContains Sulfur (SOx precursor) and Chlorine (HCl precursor).[1]
Physical State Solid (Yellow/Orange powder)Dust generation is a primary inhalation risk during transfer.[1]
Reactivity Reducing Agent (Thioether)INCOMPATIBLE with strong oxidizers (Nitric acid, Peroxides).[1]
RCRA Status Characteristic / Listed EquivalentTreat as Halogenated Solvent/Solid .[1] Potential D038 (Pyridine) if degraded.
Combustion Byproducts NOx, SOx, HCl, CO, CO₂Requires incineration with alkaline scrubbing (Rotary Kiln).[1][2]
Regulatory Classification Logic (RCRA/EPA)

While this specific molecule may not be explicitly P-listed, it must be managed under the "Cradle-to-Grave" principle.[1][2]

  • Toxicity (D038): Pyridine derivatives can exhibit toxicity characteristics similar to free pyridine.[1]

  • Halogen Content: The presence of chlorine mandates disposal in halogenated streams to prevent dioxin formation during improper combustion.[1]

  • Ecological Toxicity: Classified as toxic to aquatic life with long-lasting effects; strictly prohibited from sanitary sewer systems.[1]

Part 2: Pre-Disposal Stabilization & Segregation[1]

The "Zero-Interaction" Rule: The thioether linkage (-S-) in this molecule is susceptible to oxidation.[1] Mixing this waste with strong oxidizing agents (e.g., Nitric Acid, Hydrogen Peroxide, Permanganates) can result in an exothermic reaction, generating sulfoxides/sulfones and potentially causing waste container over-pressurization.[1][2]

  • DO: Segregate into "Halogenated Organic" waste containers.

  • DO NOT: Mix with "Oxidizing Acids" or "Non-Halogenated" streams (unless the non-halogenated stream is compatible and destined for the same incinerator).

Part 3: Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine, ensuring compliance with safety standards.

DisposalWorkflow Start Waste Generation: 2-[(2-Chloro-4-nitrophenyl)thio]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging SolventCheck Check Solvent Type Liquid->SolventCheck Labeling Labeling: 'Hazardous Waste - Toxic, Halogenated' Bagging->Labeling HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Usually DCM/Chloroform NonHaloStream Stream B: Non-Halogenated (Only if <1% Halogen) SolventCheck->NonHaloStream Ethanol/DMSO (Rare) HaloStream->Labeling NonHaloStream->Labeling Verify EHS Rules Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp EHS Pickup -> High Temp Incineration Storage->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of solid and liquid waste forms.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Use this protocol for expired shelf-stock or surplus powder.[1]

  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1][2] If handling >1g of fine powder, use a fume hood or N95 respirator to prevent inhalation.[1][2]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Note: Do not use glass for primary waste containment if avoidable, to prevent breakage during transport.[1][2]

  • Secondary Containment: Place the primary bag/jar into a secondary clear bag. Seal with tape.[1]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-[(2-Chloro-4-nitrophenyl)thio]pyridine.[1][3]

    • Hazards: Toxic, Irritant.[1][2][4][5]

    • Constituents: 100%.[1][5]

  • Accumulation: Place in the designated "Solid Hazardous Waste" bin.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for solutions (e.g., dissolved in Dichloromethane, DMSO, or Ethyl Acetate).[1][2]

  • Solvent Identification: Identify the primary solvent.[1]

    • If dissolved in Dichloromethane (DCM) or Chloroform : AUTOMATICALLY "Halogenated Waste."[1]

    • If dissolved in Acetone or Methanol : The presence of the solute (the chloro-compound) makes the entire mixture "Halogenated Waste" due to the chlorine atom on the solute.[1]

  • Transfer: Pour the solution into the Halogenated Organic Waste carboy (typically red or yellow jerrycans).

    • Critical: Ensure the carboy does not contain oxidizing acids.[1]

  • Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., acetone) and add the rinse to the same waste carboy.

  • Log Entry: Record the addition on the waste container's log sheet.

    • Entry: "Halogenated Solvent Mixture + Trace Nitro-aromatic Sulfides."[1]

Part 5: Emergency Response & Spill Management[1]

In the event of a spill during disposal, rapid containment is necessary to prevent environmental contamination.[2]

Spill Cleanup Protocol
  • Evacuate & Ventilate: If the spill is significant (>10g or >100mL), evacuate the immediate area and allow vapors to dissipate via the fume hood.[1]

  • PPE: Upgrade to chemical-resistant gloves (Laminate/Silver Shield) if direct contact with high concentrations is likely.[1]

  • Solid Spill:

    • Cover with wet paper towels (to prevent dust).[1]

    • Scoop up using a dustpan or stiff paper.[1]

    • Place in a hazardous waste bag.[1]

  • Liquid Spill:

    • Absorb with vermiculite or chem-sorb pads.[1]

    • Do not use paper towels alone for large organic spills (flammability risk).[1]

    • Place soaked absorbents into a sealed bag labeled "Debris contaminated with Halogenated Organics."[1]

  • Decontamination: Wash the surface with a soap/water solution.[1] Collect the wash water as hazardous waste (do not flush).

References

  • PubChem. (n.d.).[1] 2-[(2-Chloro-4-nitrophenyl)thio]pyridine Compound Summary. National Library of Medicine.[1] Retrieved February 15, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link]

Sources

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